molecular formula C22H30O2 B14498244 1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene CAS No. 62897-76-1

1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene

Cat. No.: B14498244
CAS No.: 62897-76-1
M. Wt: 326.5 g/mol
InChI Key: PSMUEUFEKRZZHM-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with ethoxy and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce halogen atoms into the benzene ring.

Scientific Research Applications

1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Dimethyl-1-phenylpropyl)-4-ethoxybenzene
  • 1-(2,2-Dimethyl-1-(4-methoxyphenyl)propyl)-4-ethoxybenzene
  • 1-(2,2-Dimethyl-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene

Uniqueness

1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene stands out due to its specific substitution pattern, which imparts unique chemical and physical properties

Properties

CAS No.

62897-76-1

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

1-[2,2-dimethyl-1-(4-propoxyphenyl)propyl]-4-ethoxybenzene

InChI

InChI=1S/C22H30O2/c1-6-16-24-20-14-10-18(11-15-20)21(22(3,4)5)17-8-12-19(13-9-17)23-7-2/h8-15,21H,6-7,16H2,1-5H3

InChI Key

PSMUEUFEKRZZHM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)(C)C

Origin of Product

United States

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